Cas no 91477-84-8 (4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine)
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-tetrahydro-4-phenyl-Thieno[3,2-c]pyridine
- 4-phenyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 4-Phenyl-4,5,6,7-tetrahydro-thieno<3.2-c>pyridin
- HMS1700D16
- 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- BDBM50589786
- DTXSID10424490
- F2124-0763
- EN300-14957
- FT-0759993
- CHEMBL2179396
- MFCD07352240
- AKOS000125065
- SCHEMBL2359018
- 91477-84-8
- BKXOJOFWZSFANH-UHFFFAOYSA-N
- DB-079054
- 4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine
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- MDL: MFCD07352240
- Inchi: 1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
- InChI Key: BKXOJOFWZSFANH-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCNC2C1C=CC=CC=1
Computed Properties
- Exact Mass: 215.07700
- Monoisotopic Mass: 216.084695
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
- XLogP3: 2.7
Experimental Properties
- Density: 1.157
- Boiling Point: 345.5°Cat760mmHg
- Flash Point: 162.8°C
- PSA: 40.27000
- LogP: 3.31200
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029201495-1g |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 95% | 1g |
$411.60 | 2023-08-31 | |
| Alichem | A029201495-5g |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 95% | 5g |
$1177.00 | 2023-08-31 | |
| TRC | P256831-100mg |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P256831-500mg |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 500mg |
$ 295.00 | 2022-06-03 | ||
| TRC | P256831-1g |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 1g |
$ 475.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-277626-250mg |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, |
91477-84-8 | 250mg |
¥1188.00 | 2023-09-05 | ||
| Chemenu | CM133399-1g |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
91477-84-8 | 97% | 1g |
$427 | 2024-07-20 | |
| Enamine | EN300-14957-50mg |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 50mg |
$66.0 | 2023-09-28 | |
| Enamine | EN300-14957-100mg |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 100mg |
$98.0 | 2023-09-28 | |
| Enamine | EN300-14957-250mg |
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
91477-84-8 | 95.0% | 250mg |
$142.0 | 2023-09-28 |
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine Suppliers
4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-phenyl-4H,5H,6H,7H-thieno3,2-cpyridine
4-Phenyl-4H,5H,6H,7H-Thieno[3,2-c]Pyridine: A Comprehensive Overview
4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 91477-84-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thienopyridines, which are heterocyclic aromatic compounds combining thiophene and pyridine moieties. The thieno[3,2-c]pyridine core is a unique structural feature that imparts distinctive electronic and optical properties to the molecule.
The phenyl substituent attached to the thienopyridine framework further enhances the compound's versatility. This substitution pattern not only increases the molecule's hydrophobicity but also introduces additional conjugation pathways, which are crucial for its electronic behavior. Recent studies have highlighted the potential of 4-phenyl-thieno[3,2-c]pyridine in applications ranging from organic electronics to pharmaceuticals.
One of the most promising areas of research involving CAS No. 91477-84-8 is its application in organic semiconductors. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for use in thin-film transistors (TFTs) and organic photovoltaics (OPVs). Researchers have demonstrated that thieno[3,2-c]pyridine derivatives exhibit excellent charge transport properties, which are essential for high-performance electronic devices.
In addition to its electronic applications, 4-phenyl-thieno[3,2-c]pyridine has shown potential in the field of medicinal chemistry. The compound's unique structure allows for interactions with various biological targets, making it a valuable lead compound in drug discovery. Recent studies have explored its anti-inflammatory and antioxidant properties, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of CAS No. 91477-84-8 involves a multi-step process that typically begins with the preparation of the thienopyridine core. This is followed by functionalization with the phenyl group through methods such as Suzuki coupling or Friedel-Crafts alkylation. The choice of synthetic route depends on the desired regiochemistry and scalability of the process.
From a structural standpoint, thieno[3,2-c]pyridine exhibits a rigid aromatic system with significant planarity. This planarity is crucial for maintaining strong π-conjugation and high stability. The presence of sulfur in the thiophene ring further modulates the electronic properties of the molecule, making it highly responsive to external stimuli such as light and electric fields.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-phenyl-thieno[3,2-c]pyridine. Density functional theory (DFT) calculations have revealed that the compound exhibits a relatively low band gap, which is advantageous for applications in optoelectronics. Furthermore, molecular dynamics simulations have shown that the compound maintains structural integrity under various environmental conditions, making it suitable for real-world applications.
In conclusion, CAS No. 91477-84-8, or 4-phenyl-thieno[3,2-c]pyridine, is a versatile compound with a wide range of potential applications. Its unique structure and electronic properties make it a valuable addition to both academic research and industrial development. As ongoing studies continue to uncover new facets of this compound's behavior, its role in shaping future technologies is likely to grow significantly.
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